cis-Clomiphene Hydrochloride
Overview
Description
cis-Clomiphene Hydrochloride: is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is one of the geometric isomers of clomiphene, a medication primarily used to treat female infertility by inducing ovulation. The compound has the chemical formula C26H28ClNO and is known for its ability to interact with estrogen receptors in various tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Clomiphene Hydrochloride involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-1,2-diphenylethylene with phenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with diethylamine to produce clomiphene. The geometric isomers, including cis-Clomiphene, are separated using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of acetic acid or trifluoroacetic acid as solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: cis-Clomiphene Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert cis-Clomiphene to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
cis-Clomiphene Hydrochloride has a wide range of applications in scientific research:
Biology: Studied for its effects on estrogen receptors and its role in modulating hormonal pathways.
Medicine: Primarily used in the treatment of female infertility by inducing ovulation.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
cis-Clomiphene Hydrochloride acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors in the hypothalamus, pituitary, ovary, endometrium, and cervix. By competing with estrogen for receptor binding sites, it disrupts the negative feedback mechanism on the hypothalamus, leading to increased release of gonadotropins (follicle-stimulating hormone and luteinizing hormone). This results in the stimulation of ovulation .
Comparison with Similar Compounds
Enclomiphene Hydrochloride: The trans isomer of clomiphene, primarily used for its anti-estrogenic properties.
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: A SERM used to prevent osteoporosis in postmenopausal women
Uniqueness: cis-Clomiphene Hydrochloride is unique due to its specific geometric configuration, which influences its binding affinity and activity at estrogen receptors. Unlike its trans isomer, enclomiphene, cis-Clomiphene has a different profile of estrogenic and anti-estrogenic effects, making it suitable for specific therapeutic applications .
Biological Activity
Cis-Clomiphene Hydrochloride, a key isomer of clomiphene citrate, is primarily utilized in the treatment of female infertility, particularly in cases of anovulation. Its biological activities are complex, involving both estrogenic and anti-estrogenic effects mediated through estrogen receptors (ERs). This article reviews the biological activity of this compound, focusing on its pharmacological profile, mechanisms of action, and implications in clinical settings.
Pharmacological Profile
Cis-clomiphene is a selective estrogen receptor modulator (SERM) that exhibits dual properties as an estrogen agonist and antagonist. It is known to interact preferentially with ERα and ERβ, leading to varied physiological responses depending on the concentration and context.
Key Characteristics:
- Chemical Structure : Cis-clomiphene is part of a mixture in clomiphene citrate, which also includes trans-clomiphene. The cis-isomer (zuclomiphene) generally exhibits greater biological activity compared to its trans counterpart (enclomiphene) .
- Mechanism of Action : Cis-clomiphene acts by blocking estrogen's negative feedback on the hypothalamus and pituitary gland, resulting in increased secretion of gonadotropins (FSH and LH), which promote ovarian follicle development and ovulation .
Biological Activity
The biological activity of cis-clomiphene can be summarized as follows:
- Estrogenic Activity : At low concentrations (10^-10 M to 10^-12 M), cis-clomiphene exhibits estrogenic activity via ERα, mimicking some effects of estradiol. However, at higher concentrations (10^-6 M to 10^-8 M), it acts predominantly as an antagonist .
- Anti-estrogenic Effects : Cis-clomiphene consistently acts as an antagonist at ERβ across various concentrations. This antagonistic effect may contribute to its role in inhibiting progesterone action in the endometrium, potentially impacting pregnancy rates .
Clinical Observations
A comprehensive review of clinical data involving 2,841 clomiphene cycles revealed that:
- Pregnancy rates were influenced by factors such as the number and size of pre-ovulatory follicles and endometrial thickness .
- The use of clomiphene was associated with a slight increase in preclinical and clinical abortion rates compared to spontaneous pregnancies; however, ectopic pregnancies were not significantly increased .
Developmental Studies
Recent studies using zebrafish models have demonstrated that exposure to clomiphene citrate affects cranial development:
- Larvae exposed to clomiphene showed increased fusion of the interfrontal suture, suggesting potential teratogenic effects related to maternal exposure during early gestation . This finding raises concerns about the long-term implications of clomiphene use prior to conception.
Comparative Biological Activity Table
Parameter | This compound | Trans-Clomiphene | Estradiol |
---|---|---|---|
Estrogen Receptor Affinity (ERα) | Moderate at low concentrations | Lower | High |
Estrogen Receptor Affinity (ERβ) | Antagonist | Antagonist | Agonist |
Impact on Ovulation | Induces ovulation | Less effective | Directly promotes |
Pregnancy Outcomes | Slightly increased abortion rates | Similar | Higher success rate |
Teratogenic Effects | Potential observed in studies | Not established | Not applicable |
Properties
IUPAC Name |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBZGZWPJGOGJF-OQKDUQJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747369 | |
Record name | 2-{4-[(Z)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14158-66-8 | |
Record name | Triethylamine, 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy]-, hydrochloride, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14158-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{4-[(Z)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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